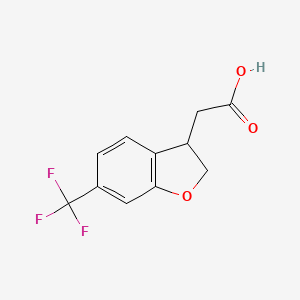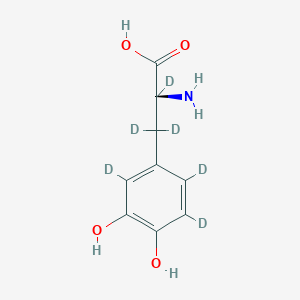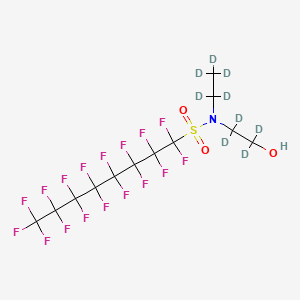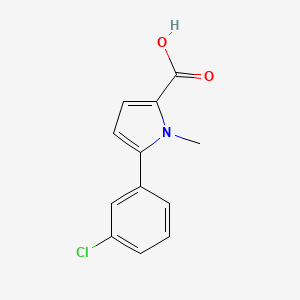
2-Chloroethane-1-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethane-1-sulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound has garnered attention due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Métodos De Preparación
The synthesis of 2-Chloroethane-1-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Industrial production methods often employ readily available low-cost commodity chemicals, making the process economically viable .
Análisis De Reacciones Químicas
2-Chloroethane-1-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfinamide to sulfonamide derivatives using oxidizing agents.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common reagents used in these reactions include N-chlorosuccinimide for halogenation and ammonium carbamate for NH and O transfer processes . Major products formed from these reactions include sulfonamides, sulfinamidines, and sulfinimidate esters .
Aplicaciones Científicas De Investigación
2-Chloroethane-1-sulfinamide has found extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: Used as a building block for synthesizing various organosulfur compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug design and discovery programs.
Industry: Utilized as a vulcanization accelerator in the rubber industry
Mecanismo De Acción
The mechanism of action of 2-Chloroethane-1-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This bond is highly labile, allowing the compound to participate in various biochemical pathways. The compound acts as a competitive antagonist of p-aminobenzoic acid in the synthesis of folic acid, which is essential for DNA production in bacteria .
Comparación Con Compuestos Similares
2-Chloroethane-1-sulfinamide can be compared with other similar compounds such as sulfonamides, sulfinamidines, and sulfinimidate esters. These compounds share the sulfur-nitrogen bond but differ in their chemical structure and reactivity. For instance:
Sulfonamides: Known for their antibacterial properties and used in various medicinal applications.
Sulfinamidines: Employed in the synthesis of heterocyclic compounds.
Sulfinimidate esters: Used as intermediates in organic synthesis
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its wide range of applications in different fields.
Propiedades
Fórmula molecular |
C2H6ClNOS |
|---|---|
Peso molecular |
127.59 g/mol |
Nombre IUPAC |
2-chloroethanesulfinamide |
InChI |
InChI=1S/C2H6ClNOS/c3-1-2-6(4)5/h1-2,4H2 |
Clave InChI |
FZFGFFCOLUTIPC-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)S(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)





![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)


![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)

